2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride
Overview
Description
2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes methoxy and phenyl groups, making it a valuable subject of study in organic chemistry.
Scientific Research Applications
2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . This process is known for its selectivity and efficiency in reducing various functional groups without affecting reducible substituents such as nitro and chloride groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron may be employed to enhance the reduction process .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: As mentioned earlier, reduction reactions using agents like NaBH4 or LiAlH4 are common.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), iron.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction typically results in the formation of secondary amines .
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s methoxy and phenyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl acetate
- 2-{2-Methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[2-Methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of methoxy and phenyl groups, along with the hydrochloride salt form, enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-methoxy-4-[[(4-methoxyphenyl)methylamino]methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4.ClH/c1-22-15-6-3-13(4-7-15)10-20-11-14-5-8-16(17(9-14)23-2)24-12-18(19)21;/h3-9,20H,10-12H2,1-2H3,(H2,19,21);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRITODJOVCJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OCC(=O)N)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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